4-(indolin-1-ylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-(2,3-dihydroindol-1-ylsulfonyl)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O5S2/c27-21(24-22-23-18-10-7-16(26(28)29)13-20(18)32-22)15-5-8-17(9-6-15)33(30,31)25-12-11-14-3-1-2-4-19(14)25/h1-10,13H,11-12H2,(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYHPRMTRFGFEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC5=C(S4)C=C(C=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to inhibitHIV-1 Reverse Transcriptase (RT) . This enzyme plays a major role in the replication of the HIV-1 virus, making it a crucial target for antiretroviral therapy.
Mode of Action
The compound’s mode of action is likely related to its interaction with its target enzyme. For instance, similar compounds have been found to bind to the allosteric center of RT , leading to an uncompetitive inhibition mode . This means that the compound binds to the enzyme-substrate complex, preventing the reaction from proceeding.
Biochemical Pathways
Given its potential target, it may impact theHIV-1 replication pathway by inhibiting the RT enzyme. This could lead to a decrease in viral replication and a subsequent reduction in viral load.
Pharmacokinetics
Similar compounds have been reported to exhibitremarkable stability in rat plasma and rat and human microsomes , suggesting good metabolic stability.
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its potential inhibition of the RT enzyme. This could lead to a reduction in HIV-1 replication , potentially slowing the progression of HIV infection.
Biochemical Analysis
Biochemical Properties
The compound plays a crucial role in biochemical reactions. It interacts with various enzymes and proteins, including Mnk1 and Mnk2 kinases. The nature of these interactions involves the compound’s ability to inhibit these kinases, which are essential in tumor development.
Cellular Effects
4-(Indolin-1-ylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide has significant effects on various types of cells and cellular processes. It influences cell function by suppressing the growth of certain cell lines and causing cell cycle arrest. The compound also impacts cell signaling pathways, gene expression, and cellular metabolism by effectively downregulating the downstream proteins -eIF4E, Mcl-1, and c-myc.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level by inhibiting Mnk kinases, which play a crucial role in tumor development.
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the compound exhibits remarkable stability in rat plasma and rat and human microsomes. Long-term effects on cellular function observed in in vitro or in vivo studies include the suppression of tumor growth in LL/2 syngeneic models.
Biological Activity
4-(indolin-1-ylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including antitumor, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C23H18N4O6S2
- Molecular Weight : 510.54 g/mol
The structure includes an indoline moiety, a sulfonyl group, and a nitro-substituted benzothiazole, which are known to contribute to its biological activity.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For example, studies on related benzothiazole derivatives have shown promising results against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Assay Type |
|---|---|---|---|
| Compound A | A549 | 6.26 ± 0.33 | 2D Culture |
| Compound B | HCC827 | 20.46 ± 8.63 | 3D Culture |
In a study involving compounds with similar structures, the IC50 values ranged significantly, indicating varying degrees of potency against different cell lines .
Antimicrobial Activity
The antimicrobial properties of this compound have also been evaluated. Studies showed that derivatives with similar functional groups exhibited enhanced activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Zone of Inhibition (mm) | Comparison Drug |
|---|---|---|
| Staphylococcus aureus | 15 | Ampicillin |
| Escherichia coli | 12 | Streptomycin |
These results suggest that the compound may possess significant antimicrobial activity, potentially making it a candidate for further development as an antibiotic agent .
Anti-inflammatory Activity
The anti-inflammatory effects of related compounds have been documented through various assays, including carrageenan-induced paw edema in mice. The compounds demonstrated inhibition of COX enzymes, which are critical in the inflammatory response.
| Compound | COX Inhibition (%) |
|---|---|
| Compound C | 75 |
| Compound D | 60 |
This suggests that the compound could be beneficial in treating inflammatory conditions by modulating the COX pathway.
Case Studies
- Antitumor Efficacy in Lung Cancer Models : A study evaluated the efficacy of similar benzothiazole derivatives in lung cancer models, revealing that certain modifications increased cytotoxicity against A549 and HCC827 cell lines significantly.
- Antimicrobial Testing Against Clinical Isolates : Another study assessed the antimicrobial activity of related compounds against clinical isolates of Staphylococcus aureus and Escherichia coli, demonstrating superior activity compared to standard antibiotics.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Benzothiazole Derivatives
Nitro vs. Amino Substitutions
- N-(6-Nitrobenzo[d]thiazol-2-yl)benzamide (): Exhibits distinct NMR signals (e.g., 8.29–8.32 ppm for H4 and 13.26 ppm for NH), with FT-IR peaks at 3298 cm⁻¹ (amide) and 3399.60 cm⁻¹ (amine in reduced form) .
- N-(6-Aminobenzo[d]thiazol-2-yl)benzamide: Reduction of the nitro group to an amine shifts NMR peaks (e.g., 6.71–6.74 ppm for H5) and introduces a sharp NH₂ peak at 3399.60 cm⁻¹, enhancing corrosion inhibition properties .
Sulfonamide vs. Acetamide Linkers
- 4-(Indolin-1-ylsulfonyl)benzamide : The sulfonyl group likely enhances solubility and hydrogen-bonding capacity compared to acetamide derivatives.
- 2-(5-Substituted Benzylidene)-N-(6-Nitrobenzo[d]thiazol-2-yl)acetamides (): Derivatives like 4a (4-fluorobenzylidene) and 4c (4-bromobenzylidene) exhibit melting points of 199–201°C and 252–254°C, respectively, with MS m/z values ranging from 458.37 to 519.53. These compounds show VEGFR-2 inhibitory activity, suggesting the acetamide linker supports kinase targeting .
Comparison : Sulfonamide groups may offer broader hydrogen-bonding interactions for enzyme inhibition, while acetamide derivatives with benzylidene substituents prioritize steric and electronic effects for kinase binding .
Structural Modifications in Benzamide Scaffolds
Heterocyclic vs. Aromatic Substituents
- N-[4-(2-Pyridyl)thiazol-2-yl]benzamides (): These compounds retain adenosine receptor affinity (micromolar range) even with cyclopentanamide substitutions, indicating flexibility in the amide moiety .
- N-(Thiazol-2-yl)-benzamide Analogs (): Substitutions at the benzamide scaffold (e.g., methylpiperazine in ) influence selectivity for targets like ZAC (zinc-activated channel), with bulkier groups reducing off-target effects .
Physical and Spectroscopic Properties
Melting Points and Stability
Analysis : Higher melting points in acetamide derivatives (e.g., 259–261°C for 4b in ) correlate with extended conjugation and crystallinity. The target compound’s sulfonamide group may lower melting points due to increased solubility .
NMR Chemical Shifts
| Proton Position | N-(6-Nitro) Derivative (ppm) | N-(6-Amino) Derivative (ppm) | Reference |
|---|---|---|---|
| H4 | 8.29–8.32 | 7.6–7.65 | |
| NH (Amide) | 13.26 | 12.51 |
Analysis: The nitro group deshields aromatic protons, shifting H4 upfield. The amino group introduces electron-donating effects, downfield-shifting adjacent protons .
Research Findings and Implications
- Enzyme Inhibition : Acetamide derivatives () inhibit VEGFR-2, suggesting the target compound’s sulfonamide group could enhance binding to similar kinases .
- Corrosion Inhibition: Amino-substituted benzamides () outperform nitro analogs, indicating the nitro group’s role in stability rather than surface interaction .
- Medicinal Chemistry : The N-(thiazol-2-yl)-benzamide scaffold () is versatile, but substitutions like indolin-1-ylsulfonyl may reduce off-target effects observed in pyridyl analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
